molecular formula C11H11NO2 B13133936 1-(5-Phenylisoxazol-3-yl)ethan-1-ol CAS No. 94815-31-3

1-(5-Phenylisoxazol-3-yl)ethan-1-ol

Cat. No.: B13133936
CAS No.: 94815-31-3
M. Wt: 189.21 g/mol
InChI Key: MUNGPFSJRKBXES-UHFFFAOYSA-N
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Description

1-(5-Phenylisoxazol-3-yl)ethan-1-ol is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features an isoxazole ring, a privileged structure in drug discovery known for its diverse biological activities . This compound serves as a versatile synthetic intermediate or building block for the construction of more complex molecules, particularly in the development of heterocyclic hybrids that can act on multiple biological targets . Isoxazole derivatives are extensively investigated for their potential applications in various research fields. Notably, substituted isoxazoles are key scaffolds in bioactive molecules and are found in several commercially available drugs . Research into structural analogs, such as 2,4-diphenyl-1,3-oxazolines, has demonstrated high acaricidal activity by potentially inhibiting chitin synthase 1, a target in agricultural pest control . Furthermore, isoxazole-containing hybrids are explored for their potential in central nervous system (CNS) drug discovery, with applications studied in areas such as PDE2 inhibition . The isoxazole ring is also utilized in materials science, for instance, as a component in the synthesis of advanced BODIPY fluorophores for sensing and imaging . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94815-31-3

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

1-(5-phenyl-1,2-oxazol-3-yl)ethanol

InChI

InChI=1S/C11H11NO2/c1-8(13)10-7-11(14-12-10)9-5-3-2-4-6-9/h2-8,13H,1H3

InChI Key

MUNGPFSJRKBXES-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NOC(=C1)C2=CC=CC=C2)O

Origin of Product

United States

Modification of the Parent Molecule:as Discussed, the Ethan 1 Ol Side Chain is a Prime Site for Derivatization.

Oxidation to the ketone opens up possibilities for subsequent reactions, such as reductive amination to form amines or Grignard reactions to introduce new alkyl/aryl groups, although the latter might be complicated by reactivity with the isoxazole (B147169) ring.

Esterification or etherification of the hydroxyl group are also straightforward derivatization strategies to produce a library of related compounds.

De Novo Synthesis of Analogues:the Most Versatile Method for Generating a Wide Range of Analogues is to Synthesize the Isoxazole Ring with Different Building Blocks. the 3+2 Cycloaddition is a Powerful Tool for This Purpose.nih.govorganic Chemistry.org

To create analogues with different substituents at the 5-position, one could start with various substituted benzonitrile (B105546) oxides and react them with 3-butyn-2-ol.

To vary the side chain at the 3-position, one could use benzonitrile oxide and react it with a range of different terminal alkynes bearing alcohol or other functional groups.

A widely used method for the regioselective synthesis of 3,5-disubstituted isoxazoles involves the reaction of a 1,3-diketone with hydroxylamine (B1172632). nih.govresearchgate.net By choosing different 1,3-diketones, a diverse set of isoxazole (B147169) analogues can be prepared. For example, reacting a substituted benzoylacetone (B1666692) derivative with hydroxylamine would yield a 3-methyl-5-(substituted-phenyl)isoxazole.

The table below outlines synthetic strategies for generating analogues.

StrategyApproachKey ReagentsResulting Variation
Side-Chain OxidationOxidation of the secondary alcoholPCC, DMP, CrO₃Ketone at position 3
CycloadditionReaction of a nitrile oxide and an alkyneSubstituted Benzonitrile Oxide, Terminal AlkyneVariation at positions 3 and 5
CondensationReaction of a 1,3-dicarbonyl with hydroxylamineSubstituted 1,3-Diketone, Hydroxylamine (NH₂OH)Variation at positions 3, 4, and 5

Chemical Reactivity and Mechanistic Investigations of 1 5 Phenylisoxazol 3 Yl Ethan 1 Ol

Reactions of the Isoxazole (B147169) Ring System

The stability of the isoxazole ring allows for derivatization of its substituents, yet the inherent weakness of the N-O bond is a key feature of its reactivity, particularly under reductive conditions. nih.gov The most significant reaction of the isoxazole ring system is its cleavage, which transforms the heterocycle into an acyclic compound, thereby providing a pathway to different molecular scaffolds.

Reductive ring-cleavage is a common transformation for isoxazoles, often yielding β-aminoenones or related structures. acs.orgrsc.org This is typically achieved through catalytic hydrogenation or with various metal-based reagents. While research specifically on 1-(5-phenylisoxazol-3-yl)ethan-1-ol is not detailed in the reviewed literature, the reactivity of the 5-phenylisoxazole (B86612) core can be inferred from studies on similarly substituted isoxazoles.

Several reagents are known to effect this transformation. For instance, molybdenum hexacarbonyl [Mo(CO)₆] in the presence of water is effective for the reductive cleavage of the N–O bond in isoxazoles, yielding β-aminoenones. rsc.org Another well-documented method is catalytic hydrogenation over Raney Nickel, which also cleaves the N-O bond. nih.gov More recently, copper-catalyzed reductive ring-cleavage has been identified as a viable method, expanding the toolkit for this transformation. acs.org The general outcome of such a reaction on a 3,5-disubstituted isoxazole leads to a β-aminoenone, as depicted in the following general scheme:

Scheme 1: General Reductive Cleavage of a 3,5-Disubstituted Isoxazole.

The table below summarizes various conditions reported for the reductive cleavage of isoxazole rings, which would be applicable to the 5-phenylisoxazole moiety of the target compound.

Reagent/CatalystProduct TypeReference
Mo(CO)₆, H₂Oβ-Aminoenone rsc.org
Raney Nickel, H₂β-Aminoenone nih.gov
Copper(I) Iodide / DiamineFluoroalkylated Enaminone (for fluoroalkyl isoxazoles) acs.org
Sodium Borohydride (NaBH₄)Can lead to rearranged acetamides in spiro-isoxazoles acs.org
Simple Primary Amines (e.g., Isopropylamine)ortho-Amino Ketone (for fused isoxazoles) cjcatal.com

Transformations of the Ethan-1-ol Side Chain

The ethan-1-ol side chain at the 3-position of the isoxazole ring is a secondary alcohol. This functional group is readily susceptible to oxidation to form the corresponding ketone, 1-(5-phenylisoxazol-3-yl)ethan-1-one. This is a fundamental transformation in organic chemistry. libretexts.org

A variety of oxidizing agents can accomplish this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions. libretexts.orgchemguide.co.uk Common and effective reagents for the oxidation of secondary alcohols include:

Chromic Acid (H₂CrO₄): Often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (Jones reagent), it is a strong oxidizing agent that readily converts secondary alcohols to ketones. libretexts.org

Pyridinium Chlorochromate (PCC): A milder oxidizing agent that is also effective for this transformation and is often used when other sensitive functional groups are present in the molecule. libretexts.orgkhanacademy.org

N-Bromosuccinimide (NBS): In aqueous solvent systems, NBS can selectively oxidize secondary alcohols. wikipedia.org

The oxidation of the ethan-1-ol side chain would result in the formation of a ketone, a valuable intermediate for further functionalization.

Scheme 2: Oxidation of this compound to the corresponding ketone.

Oxidizing AgentDescriptionTypical Conditions
Chromic Acid (Jones Reagent)Strong oxidant, readily oxidizes secondary alcohols.Acetone, H₂SO₄, CrO₃
Pyridinium Chlorochromate (PCC)Milder oxidant, good for sensitive substrates.Dichloromethane (CH₂Cl₂)
N-Bromosuccinimide (NBS)Selective for secondary alcohols in the presence of primary ones.Aqueous dimethoxyethane (DME)
Dess-Martin Periodinane (DMP)Mild, selective, and avoids heavy metals.Dichloromethane (CH₂Cl₂)

Exploration of Reaction Mechanisms and Intermediates (e.g., Nitrile Oxides)

The chemistry of isoxazoles is intrinsically linked to nitrile oxides, which are key intermediates in their most common synthetic route: the [3+2] cycloaddition reaction. rsc.orgnih.govolemiss.edu In this synthesis, a nitrile oxide (a 1,3-dipole) reacts with an alkyne (a dipolarophile) to form the isoxazole ring. For this compound, a retrosynthetic analysis would suggest a cycloaddition between benzonitrile (B105546) oxide and 3-butyn-2-ol.

The mechanism of isoxazole formation via [3+2] cycloaddition is generally considered to be a concerted pericyclic reaction. rsc.org The nitrile oxide intermediate itself is typically generated in situ from the corresponding aldoxime, often through oxidation. mdpi.com For instance, hypervalent iodine(III) species can catalyze the oxidative cyclization of alkene-tethered aldoximes to form isoxazole derivatives, proceeding through a nitrile oxide intermediate. mdpi.com

While nitrile oxides are central to isoxazole synthesis, the mechanisms of isoxazole cleavage are also of significant interest. The reductive cleavage of the N-O bond, as discussed in section 3.1, does not typically proceed via a nitrile oxide intermediate. Instead, mechanisms often involve coordination of the isoxazole nitrogen to a metal catalyst, followed by electron transfer and N-O bond scission. For molybdenum-mediated cleavage, a proposed mechanism involves coordination to the metal, followed by a sequence that leads to the β-hydroxyketone after imine hydrolysis. nih.gov

Derivatization Strategies and Analogue Generation

The generation of analogues of this compound can be approached in two main ways: modification of the existing molecule or de novo synthesis of the isoxazole ring with varied substituents.

Stereochemical Considerations in 1 5 Phenylisoxazol 3 Yl Ethan 1 Ol Research

Enantioselective Synthesis Approaches

The synthesis of single enantiomers of 1-(5-phenylisoxazol-3-yl)ethan-1-ol is a critical endeavor for evaluating the specific biological activities of each stereoisomer. Enantioselective synthesis aims to produce a specific enantiomer in excess over the other, a significant challenge that has been addressed through various innovative strategies.

A primary method for achieving enantiomerically enriched this compound is through the stereoselective reduction of its prochiral precursor, 3-acetyl-5-phenylisoxazole (B2594354). This approach utilizes chiral reducing agents or catalysts that preferentially generate one enantiomer over the other. While specific examples for the direct reduction of 3-acetyl-5-phenylisoxazole are not extensively documented in publicly available literature, the principle is well-established for analogous ketones. For instance, the Sharpless asymmetric epoxidation of allylic alcohols is a powerful method for creating chiral intermediates that can be further elaborated into desired products. masterorganicchemistry.com

Another prominent strategy involves the use of palladium-catalyzed enantioselective carboetherification of alkenyl oximes. researchgate.net This method has been successfully applied to the synthesis of various chiral 3,5-disubstituted and 3,5,5-trisubstituted isoxazolines with high enantioselectivity. researchgate.net Although not a direct synthesis of the target alcohol, the resulting chiral isoxazolines can serve as versatile precursors. The general approach involves the reaction of an alkenyl oxime with an aryl halide in the presence of a palladium catalyst and a chiral ligand.

Table 1: Examples of Enantioselective Synthesis of Isoxazoline Derivatives

Catalyst SystemChiral LigandSubstrate ScopeEnantiomeric Excess (ee)Reference
Pd₂(dba)₃Xiang-PhosAlkenyl oximes and aryl halidesUp to 97% researchgate.net
Ni(ClO₄)₂N,N'-dioxide ligandNitrile oxides and imides87-99% chemrxiv.org
Ruthenium ComplexNot specifiedNot specifiedHigh chemrxiv.org

These examples highlight the potential for creating the chiral center found in this compound with a high degree of stereocontrol.

Chiral Recognition and Resolution Methodologies

When an enantioselective synthesis is not feasible or when a racemic mixture is produced, the separation of enantiomers through chiral resolution becomes necessary. Chiral recognition, the ability of a chiral entity to interact differently with the two enantiomers of another chiral compound, is the fundamental principle behind all chiral resolution techniques.

Enzymatic Resolution: A powerful and widely used method for resolving racemic alcohols is enzymatic kinetic resolution. nih.govmdpi.com This technique employs enzymes, which are inherently chiral, to selectively catalyze a reaction with one enantiomer of the racemate at a much faster rate than the other. For instance, lipases are commonly used to acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. nih.govmdpi.com The resulting mixture of an acylated product and the unreacted alcohol can then be separated by standard chromatographic techniques. While specific data for this compound is limited, the enzymatic resolution of the structurally similar 1-phenylethanol (B42297) is well-documented and serves as a strong precedent. nih.gov

Table 2: Enzymatic Kinetic Resolution of Racemic Alcohols

EnzymeAcylating AgentSubstrateOutcomeReference
Acylase IVinyl acetate1-PhenylethanolStereoselective acylation nih.gov
Candida rugosa lipaseIsopropenyl acetate1-(Isopropylamine)-3-phenoxy-2-propanolHigh enantiomeric purity of the product mdpi.com
Bacterial phosphotriesterase-Phosphinate estersStereoselective hydrolysis nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is an indispensable analytical and preparative tool for separating enantiomers. nih.govmdpi.comnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly versatile and have been successfully employed for the enantioseparation of a wide range of chiral compounds, including heterocyclic compounds. nih.govmdpi.comnih.gov The choice of mobile phase, whether normal phase, reversed-phase, or polar organic mode, can significantly influence the separation efficiency. nih.govnih.gov

The enantiomeric excess (ee) of a sample, a measure of its enantiomeric purity, can be accurately determined using chiral HPLC. researchgate.net

Impact of Stereochemistry on Reactivity and Biological Interactions

The stereochemistry of this compound is expected to have a profound impact on its chemical reactivity and biological interactions. The spatial orientation of the hydroxyl and phenylisoxazolyl groups can influence the approach of reagents in chemical reactions and the binding affinity to biological targets. masterorganicchemistry.com

Reactivity: In stereoselective reactions, the pre-existing stereocenter in an enantiomerically pure starting material can direct the formation of a new stereocenter, a phenomenon known as diastereoselection. masterorganicchemistry.com For example, the reaction of an enantiomer of this compound with a chiral reagent would likely lead to the formation of two diastereomeric products in unequal amounts. The understanding of these stereospecific and stereoselective reactions is crucial for the synthesis of complex molecules with multiple stereocenters. masterorganicchemistry.com

Biological Interactions: In a biological context, the differential interaction of enantiomers is a well-established principle. The binding of a small molecule to a protein, such as an enzyme or a receptor, is highly dependent on a precise three-dimensional fit. Since proteins are chiral, they often exhibit a strong preference for one enantiomer over the other. This can lead to significant differences in the pharmacological activity, potency, and even the metabolic fate of the two enantiomers.

While specific studies on the biological activity of the individual enantiomers of this compound are not widely reported, research on related 5-phenylisoxazole (B86612) derivatives has demonstrated their potential as bioactive compounds, for instance, as xanthine (B1682287) oxidase inhibitors. nih.gov It is highly probable that the stereochemistry at the carbinol center would significantly influence such activity. The investigation into the biological properties of the pure enantiomers of this compound is therefore a critical area for future research to unlock their full therapeutic potential.

Computational and Theoretical Chemistry Studies on 1 5 Phenylisoxazol 3 Yl Ethan 1 Ol Systems

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of isoxazole (B147169) derivatives. While direct DFT studies on "1-(5-Phenylisoxazol-3-yl)ethan-1-ol" are not extensively documented in publicly available literature, research on analogous phenylisoxazole structures provides a strong basis for understanding its characteristics.

Studies on related phenylisoxazole derivatives have utilized DFT with basis sets like B3LYP/6-311++G(d,p) to determine optimized molecular geometries and electronic properties. researchgate.net For "this compound," such calculations would likely reveal a non-planar structure, with the phenyl and isoxazole rings twisted relative to each other.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The energy gap between HOMO and LUMO is a key indicator of chemical stability. In similar heterocyclic systems, the HOMO is often localized on the electron-rich phenyl ring, while the LUMO is distributed across the isoxazole moiety. niscpr.res.in This distribution suggests that the phenyl ring acts as the primary electron donor, while the isoxazole ring is the electron acceptor.

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, are valuable for identifying sites susceptible to electrophilic and nucleophilic attack. For "this compound," the MEP would likely show negative potential around the oxygen and nitrogen atoms of the isoxazole ring and the oxygen of the hydroxyl group, indicating these as sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms.

A representative table of computed quantum chemical descriptors for a generic phenylisoxazole derivative is shown below, illustrating the type of data generated in these studies.

DescriptorTypical Value RangeSignificance
HOMO Energy -6.0 to -7.0 eVIndicates electron-donating ability
LUMO Energy -1.5 to -2.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap 4.0 to 5.0 eVRelates to chemical stability and reactivity
Dipole Moment 2.0 to 4.0 DIndicates overall polarity of the molecule
Ionization Potential 7.0 to 8.0 eVEnergy required to remove an electron
Electron Affinity 1.0 to 2.0 eVEnergy released upon gaining an electron

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of "this compound" and its interactions with its environment. These methods can predict the conformational flexibility of the molecule and the stability of its complexes with biological macromolecules.

For isoxazole derivatives, MD simulations have been used to understand the binding modes and interactions with protein targets. mdpi.comcitedrive.com A simulation of "this compound" would likely show significant flexibility in the ethanol (B145695) side chain and rotation around the bond connecting the phenyl and isoxazole rings. MD studies on similar compounds have revealed that specific conformational changes in both the ligand and the protein are crucial for stable binding. citedrive.com

These simulations can also elucidate the role of solvent molecules, particularly water, in mediating ligand-protein interactions. The stability of hydrogen bonds and hydrophobic contacts over the simulation time provides a measure of the binding affinity.

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is widely applied in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions.

While specific docking studies for "this compound" are not prominent in the literature, research on closely related phenylisoxazole compounds demonstrates their potential to interact with various biological targets. For instance, derivatives have been docked into the active sites of enzymes like xanthine (B1682287) oxidase and MurE ligases. niscpr.res.innih.gov

In a typical docking study involving a phenylisoxazole derivative, the following interactions are often observed:

Hydrogen Bonding: The isoxazole nitrogen and the hydroxyl group of the ethanol moiety are potential hydrogen bond donors or acceptors.

Hydrophobic Interactions: The phenyl ring can form hydrophobic and π-π stacking interactions with aromatic amino acid residues in the binding pocket.

The results of docking studies are often presented in a table summarizing the binding energies and key interacting residues.

Target ProteinDocking Score (kcal/mol)Key Interacting Residues
Example Protein A -8.5Tyr123, Phe256, Ser98
Example Protein B -7.9Leu34, Val87, His145

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity.

QSAR studies on various series of isoxazole derivatives have been conducted to identify the key molecular descriptors that influence their biological activities, such as anti-inflammatory or anticancer effects. nih.govresearchgate.netjournalijbcrr.com These studies often use a range of descriptors, including electronic, steric, and lipophilic properties. The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds.

For a series of compounds including "this compound," a QSAR model might look like:

Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where 'Activity' is a measure of the biological effect, and the descriptors are calculated physicochemical properties. Commonly used descriptors in QSAR studies of isoxazole derivatives include:

LogP: A measure of lipophilicity.

Molar Refractivity (MR): Related to the volume of the molecule.

Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to form hydrogen bonds.

Quantum Chemical Descriptors: Such as HOMO/LUMO energies and dipole moment. nih.gov

A 3D-QSAR approach, like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could provide a more detailed understanding by creating 3D contour maps that show where modifications to the molecular structure would likely enhance activity. mdpi.com

Predictive Studies on Chemical Behavior

Predictive studies on the chemical behavior of "this compound" can be informed by the computational analyses described above. These predictions are valuable for guiding experimental work and for assessing the compound's potential applications.

Based on its structure and the computational data from related compounds, the following predictions can be made:

Reactivity: The presence of the hydroxyl group suggests that the compound can undergo reactions typical of alcohols, such as esterification and oxidation. The isoxazole ring itself can be susceptible to ring-opening reactions under certain conditions.

Pharmacokinetic Properties (ADME): In silico models can predict properties like absorption, distribution, metabolism, and excretion. For instance, Lipinski's Rule of Five can be used as a preliminary screen for drug-likeness. Given its molecular weight and predicted LogP, "this compound" is likely to have favorable oral bioavailability.

Biological and Biochemical Research on Isoxazole Ethanol Scaffolds in Vitro and Mechanistic Focus

Enzyme Inhibition Studies (e.g., COX, mPGES-1, p38 MAP kinase, Tyrosinase, CYP17A1)

Derivatives of the isoxazole-ethanol scaffold have been investigated as inhibitors of several key enzymes implicated in disease, with research highlighting their potential in inflammation and hyperpigmentation disorders.

Cyclooxygenase (COX): The cyclooxygenase enzymes, COX-1 and COX-2, are primary targets for anti-inflammatory drugs. Specific isoxazole (B147169) derivatives, namely 3,4-diphenyl-5-methylisoxazole and 3,4-diphenyl-5-ethylisoxazole, have been identified as inhibitors of both COX-1 and COX-2, indicating their potential as anti-inflammatory agents.

Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1): As a key enzyme in the production of pro-inflammatory prostaglandin E2, mPGES-1 is a significant target for next-generation anti-inflammatory drugs. While selective inhibition of mPGES-1 is a promising therapeutic strategy, research has primarily focused on other heterocyclic structures like 1,3,4-oxadiazoles and benzimidazoles, which have shown high potency. The potential for isoxazole-based compounds in this area remains a field for further exploration.

p38 Mitogen-Activated Protein (MAP) Kinase: The p38 MAP kinase is a central mediator of the inflammatory response, making it an attractive target for anti-inflammatory therapies. In an effort to find alternatives to existing imidazole-based inhibitors, the isoxazole ring has been successfully used as a bioisosteric replacement. Synthesized 3,4-disubstituted, 4,5-disubstituted, and 3,4,5-trisubstituted isoxazole derivatives have demonstrated potent inhibition of p38 MAP kinase in vitro. One particular derivative exhibited an enhanced ability to suppress cytokine release and a lower affinity for cytochrome P450 enzymes, presenting a promising profile for an anti-inflammatory agent.

Tyrosinase: Tyrosinase is the rate-limiting enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for cosmetics and for treating hyperpigmentation disorders. A variety of isoxazole derivatives have shown significant tyrosinase inhibitory activity. Notably, (Z)-4-(substituted benzylidene)-3-phenylisoxazol-5(4H)-ones have been synthesized and evaluated, with some compounds showing greater inhibitory activity than the standard, kojic acid. Kinetic studies revealed that these compounds act as competitive inhibitors, likely binding to the enzyme's active site.

Applications of 1 5 Phenylisoxazol 3 Yl Ethan 1 Ol in Advanced Chemical Science

Role as Synthetic Intermediates and Building Blocks for Complex Molecules

The phenylisoxazole scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in a wide array of pharmacologically active compounds. semanticscholar.org This makes derivatives like 1-(5-phenylisoxazol-3-yl)ethan-1-ol valuable starting materials or intermediates for constructing more elaborate molecular architectures. The isoxazole (B147169) ring is stable and provides a rigid core, while the hydroxyl group and the potential for modification on the phenyl ring offer multiple points for chemical elaboration.

Research has demonstrated the utility of the phenylisoxazole motif in creating potent therapeutic agents. For instance, the scaffold has been incorporated into:

Antineoplastic Agents: Novel 3-[(3-phenyl-isoxazol-5-yl)-amino] substituted 4(3H)-quinazolinone derivatives have been synthesized and tested for their antineoplastic activity against various human cancer cell lines.

Enzyme Inhibitors: A series of 5-phenylisoxazole-3-carboxylic acid derivatives were synthesized and evaluated as inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in conditions like gout. nih.gov A molecular modeling study of these compounds was performed to understand their binding mode and guide the design of new inhibitors. nih.gov

Antibacterial Agents: Through [3+2] cycloaddition reactions, a library of 4-nitro-3-phenylisoxazole derivatives was created, which demonstrated significant antibacterial activity against plant pathogens like Xanthomonas oryzae. nih.gov

The following table summarizes examples of complex molecules synthesized using the phenylisoxazole framework, highlighting its versatility as a building block.

Target Molecule ClassSpecific ExampleApplication/SignificanceCitation
Antineoplastic Agents3-[(3-phenyl-isoxazol-5-yl)amino]-4(3H)-quinazolinonesIn-vitro activity against human lymphoma and leukemia cell lines
Enzyme Inhibitors5-phenylisoxazole-3-carboxylic acid derivativesInhibition of xanthine oxidase for potential treatment of gout nih.gov
Antibacterial Agents4-nitro-3-phenylisoxazole derivativesControl of bacterial diseases in agriculture nih.gov
Heart Disease TreatmentPhenylisoxazole carboxamide derivativesInhibition of GATA4-NKX2-5 transcriptional synergy, a key factor in cardiac hypertrophy mdpi.com

These examples underscore the strategic importance of phenylisoxazole-containing intermediates in the discovery pipeline for new drugs and agrochemicals. semanticscholar.orgmdpi.com

Utilization in Material Science (e.g., Fluorophores like BODIPY Dyes)

The application of isoxazole derivatives extends into material science, particularly in the field of organic electronics and photonics. The isoxazole ring can be integrated into larger conjugated systems to create molecules with specific photophysical properties, such as fluorescence.

A notable application is the synthesis of boron-dipyrromethene (BODIPY) dyes. researchgate.netmdpi.com These dyes are known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent chemical and photostability. researchgate.net Researchers have successfully synthesized novel BODIPY dyes where isoxazole groups are attached to the BODIPY core. researchgate.netresearchgate.net

Key findings in this area include:

Synthesis of Isoxazolyl-BODIPYs: New BODIPY dyes substituted with isoxazole groups at the 1,7-positions have been prepared and characterized. researchgate.netresearchgate.net These compounds exhibit absorption maxima around 581 nm and emission at approximately 622 nm. researchgate.net

Modulation of Photophysical Properties: The replacement of other aromatic groups with isoxazoles at the 1,7-positions of the BODIPY core was found to result in lower non-radiative decay constants, which in turn leads to a higher fluorescence quantum yield. researchgate.net

Molecular Rotors: By reacting stable meso-(nitrile oxide)-substituted BODIPYs with dipolarophiles, scientists have created isoxazolyl-BODIPY derivatives that behave as molecular rotors, showing viscosity-dependent fluorescence. acs.org

Furthermore, isoxazole derivatives have been used to create novel fluorescent molecules that exhibit aggregation-induced emission (AIE). nih.gov Unlike many traditional dyes that suffer from fluorescence quenching at high concentrations or in the solid state, AIE-active molecules become more emissive upon aggregation. nih.gov This property is highly valuable for applications in bio-imaging and diagnostics. beilstein-journals.org For example, α-fluorinated boron ketoiminates, synthesized through the ring-opening of 4-fluoroisoxazoles, have been shown to be highly luminescent and display AIE characteristics, marking them as a promising new class of fluorophores. nih.govbeilstein-journals.org

Development as Ligands or Chiral Auxiliaries

The structural features of this compound make it and its derivatives interesting candidates for development as both ligands for biological targets and as chiral auxiliaries in asymmetric synthesis.

Ligands for Biological Receptors: The phenylisoxazole moiety can act as a scaffold to present specific pharmacophoric features for interaction with biological receptors. Studies have shown that isoxazole-based compounds can be potent and selective ligands. For example, isoxazole–(iso)oxazole hybrids have been designed to target nervous system disorders by modulating receptors such as the GABA-A α5 receptor and the nicotinic acetylcholine (B1216132) receptor (nAChR). mdpi.com In another study, novel chiral isoxazole derivatives were synthesized and found to bind with high affinity to human beta-adrenergic receptors, with significant stereochemical effects on binding affinity. nih.gov These compounds behaved as high-affinity ligands at β1- and β2-adrenergic receptors, with the (S,R)-stereoisomers showing much higher affinity than their (R,R) counterparts. nih.gov

Potential as Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the reaction, the auxiliary is removed, having imparted its chirality to the product. wikipedia.org Chiral alcohols are a common class of chiral auxiliaries.

The enantiomerically pure form of this compound possesses a chiral carbinol center, making it a potential chiral auxiliary. Although its specific use has not been detailed in widespread literature, its structure is analogous to other successful chiral alcohols used in synthesis. The hydroxyl group can be attached to a prochiral molecule (e.g., via an ester or ether linkage), and the bulky, rigid 5-phenylisoxazol-3-yl group could then sterically direct the approach of a reagent to one face of the molecule, inducing asymmetry in the product. The synthesis of related chiral isoxazolyl alcohols via asymmetric reduction of the corresponding ketone has been documented, demonstrating a viable pathway to obtain the necessary enantiopure starting material.

The following table lists some well-established classes of chiral auxiliaries, providing context for the potential role of chiral isoxazole alcohols.

Chiral Auxiliary ClassExample Compound(s)Typical ApplicationsCitation
Oxazolidinones(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneAsymmetric aldol (B89426) reactions, alkylations, Diels-Alder reactions wikipedia.org
Ephedrine Derivatives(1R,2S)-(-)-Ephedrine, (+)-PseudoephedrineAsymmetric alkylations, reductions wikipedia.orgsigmaaldrich.com
CamphorsultamsOppolzer's sultamAsymmetric Michael additions, Claisen rearrangements
Chiral Alcohols8-phenylmenthol, trans-2-phenyl-1-cyclohexanolAsymmetric conjugate additions, Diels-Alder reactions wikipedia.org

Probes for Biochemical Investigations

Building on their roles as ligands and fluorescent materials, derivatives of this compound are well-suited for development as probes for biochemical investigations. A biochemical probe is a molecule used to study and visualize biological processes, targets, or environments.

Fluorescent Probes: The isoxazole-containing BODIPY dyes and AIE-active molecules are prime candidates for use as fluorescent probes. acs.orgnih.gov Their strong luminescence allows for the sensitive detection and imaging of specific biomolecules, cellular structures, or events. beilstein-journals.org For example, AIE-active probes are being investigated for visualizing protein aggregates associated with diseases. nih.gov

Receptor Probes: Isoxazole derivatives that bind selectively to specific receptors, such as the beta-adrenergic receptors, can be labeled (e.g., with a radioactive isotope or a fluorescent tag) and used in radioligand binding assays or imaging studies. nih.gov Such probes are invaluable for mapping the distribution of receptors in tissues, quantifying receptor density, and screening for new drugs that interact with the same target.

Enzyme Activity Probes: Compounds like the 5-phenylisoxazole-3-carboxylic acid derivatives that inhibit enzymes such as xanthine oxidase can be modified to create activity-based probes. nih.gov These probes can be used to study enzyme function, identify new inhibitors, and assess the activity of an enzyme within a complex biological sample.

The ability to combine the specific biological targeting of the phenylisoxazole scaffold with the signaling properties of a fluorophore within a single molecule makes this chemical class a powerful tool for modern chemical biology.

Advanced Analytical Methodologies for 1 5 Phenylisoxazol 3 Yl Ethan 1 Ol and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool in the analysis of isoxazole (B147169) derivatives, providing detailed information about their molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is indispensable for the structural elucidation of 1-(5-phenylisoxazol-3-yl)ethan-1-ol and its derivatives. acs.org ¹H and ¹³C NMR provide data on the chemical environment of hydrogen and carbon atoms, respectively, while 2D-NMR techniques like COSY and HSQC reveal connectivity between atoms. youtube.com

¹H NMR Spectroscopy: The ¹H NMR spectrum of a typical 1-(phenylisoxazol-3-yl)ethan-1-ol derivative would exhibit characteristic signals. For instance, the methyl protons of the ethyl group would appear as a doublet, coupled to the adjacent methine proton. The methine proton would, in turn, appear as a quartet. The proton on the isoxazole ring typically appears as a singlet. Aromatic protons from the phenyl ring would show signals in the aromatic region of the spectrum, with their multiplicity depending on the substitution pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The isoxazole ring carbons show distinct chemical shifts. For example, in 3,5-diphenylisoxazole, the C3, C4, and C5 carbons of the isoxazole ring appear at specific chemical shifts. rsc.org The carbon of the methyl group and the methine carbon of the ethanol (B145695) substituent would also have characteristic signals.

2D-NMR Spectroscopy: Techniques like Heteronuclear Multiple Bond Correlation (HMBC) are crucial for confirming the regioselectivity of synthesis, for example, in determining the substitution pattern on the isoxazole ring. nih.gov These experiments show correlations between protons and carbons that are two or three bonds apart, helping to piece together the complete molecular structure. nih.govmdpi.com

Table 1: Representative ¹H NMR Data for Phenylisoxazole Derivatives

Compound Solvent Chemical Shift (δ, ppm) and Multiplicity Reference
3,5-diphenylisoxazole CDCl₃ 6.84 (s, 1H, isoxazole-H), 7.43-7.53 (m, 6H, ArH), 7.81-7.91 (m, 4H, ArH) rsc.org
5-(4-bromophenyl)-3-phenylisoxazole CDCl₃ 6.83 (s, 1H, isoxazole-H), 7.46-7.51 (m, 3H, ArH), 7.61-7.64 (m, 2H, ArH), 7.69-7.73 (m, 2H, ArH), 7.84-7.87 (m, 2H, ArH) rsc.org
1-(m-tolyl)ethan-1-ol CDCl₃ 1.49 (d, J = 6.30 Hz, 3H), 1.82 (br, s, 1H), 2.37 (s, 3H), 4.87 (q, J = 6.30 Hz, 1H), 7.08-7.27 (m, 4H) rsc.org
1-(4-chlorophenyl)ethan-1-ol CDCl₃ 1.45 (d, J = 6.30 Hz, 3H), 2.09 (br, s, 1H), 4.85 (q, J = 6.30 Hz, 1H), 7.26-7.33 (m, 4H) rsc.org

Table 2: Representative ¹³C NMR Data for Phenylisoxazole Derivatives

Compound Solvent Chemical Shift (δ, ppm) Reference
3,5-diphenylisoxazole CDCl₃ 97.4, 125.7, 126.7, 127.4, 128.8, 128.9, 129.0, 129.9, 130.1, 162.9, 170.3 rsc.org
5-(4-bromophenyl)-3-phenylisoxazole CDCl₃ 97.8, 124.5, 126.3, 126.8, 127.2, 128.8, 128.9, 130.1, 132.2, 163.0, 169.2 rsc.org
1-(m-tolyl)ethan-1-ol CDCl₃ 21.4 (CH₃), 25.1 (CH₃), 70.4 (CH), 122.4 (CH), 126.1 (CH), 128.2 (CH), 128.4 (CH), 138.1 (C), 145.8 (C) rsc.org
1-(4-chlorophenyl)ethan-1-ol CDCl₃ 25.2 (CH₃), 69.7 (CH), 126.8 (2CH), 128.5 (2CH), 133.0 (C), 144.2 (C) rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying functional groups within a molecule. For this compound and its derivatives, the IR spectrum provides key information. The presence of a broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. The C=N stretching vibration of the isoxazole ring typically appears around 1610 cm⁻¹. Other characteristic peaks include those for C=C aromatic stretching, C-O stretching of the isoxazole ring, and N-O stretching. rjpbcs.comnih.gov

Table 3: Characteristic IR Absorption Frequencies for Phenylisoxazole Derivatives

Functional Group Absorption Range (cm⁻¹) Reference
O-H (alcohol) 3400-3200 nih.gov
C=N (isoxazole) ~1610 nih.gov
C=C (aromatic) ~1570-1590 nih.gov
N-O (isoxazole) ~1150 rjpbcs.com
C-O (isoxazole) ~1070 rjpbcs.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula. acs.orgrsc.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For isoxazole derivatives, common fragmentation pathways involve cleavage of the N-O bond and fragmentation of the side chains. researchgate.netresearchgate.net

Table 4: Mass Spectrometry Data for Representative Isoxazole Derivatives

Compound Ionization Method [M+H]⁺ Calculated [M+H]⁺ Found Reference
3-(3-hydroxyphenyl)-5-(phenyl)isoxazole LC-TOF-MS 238.0844 238.0856 nih.gov
3-(4-methoxyphenyl)-5-(2,4-dimethoxyphenyl)isoxazole LC-TOF-MS 312.1222 312.1235 nih.gov
5-(2,3-dichlorophenyl)-3-phenylisoxazole HRMS-ESI 290.0134 290.0129 rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Isoxazole derivatives typically exhibit absorption maxima in the UV region. The specific wavelength of maximum absorption (λmax) can be influenced by the substituents on the phenyl and isoxazole rings. sciensage.info The photophysical properties, such as fluorescence, can also be studied. Some isoxazole derivatives have been shown to exhibit fluorescence, with the emission wavelength depending on the molecular structure and the solvent polarity. researchgate.net

Chromatographic Separation and Purity Assessment Techniques (e.g., HPLC, TLC)

Chromatographic techniques are essential for the separation and purification of this compound and its derivatives, as well as for assessing their purity.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of a compound. researchgate.netjocpr.com The retention factor (Rf) value is dependent on the polarity of the compound and the solvent system used.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. It is widely used for the purity assessment of pharmaceutical compounds. By using a suitable stationary phase and mobile phase, baseline separation of the desired compound from any impurities can be achieved.

Future Perspectives and Emerging Research Avenues for 1 5 Phenylisoxazol 3 Yl Ethan 1 Ol

Innovations in Asymmetric Synthesis

The synthesis of enantiomerically pure 1-(5-phenylisoxazol-3-yl)ethan-1-ol is paramount for its potential applications in pharmacology and materials science. The primary route to this chiral alcohol involves the asymmetric reduction of its corresponding ketone, 1-(5-phenylisoxazol-3-yl)ethanone. Future research in this area is poised to leverage and refine several cutting-edge synthetic methodologies.

The synthesis of the precursor ketone can be achieved through established methods for isoxazole (B147169) formation, such as the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. nih.govnih.govresearchgate.netnih.gov For instance, the reaction of benzonitrile (B105546) oxide (generated from benzaldoxime) with an appropriate three-carbon acetylenic component would yield the 5-phenylisoxazole (B86612) core, which can then be acylated at the 3-position.

Once the prochiral ketone is in hand, several innovative asymmetric reduction techniques can be explored:

Catalytic Asymmetric Reduction: The use of chiral catalysts for the reduction of ketones is a well-established and continuously evolving field. sioc-journal.cn Chiral oxazaborolidines, as pioneered by Corey, Itsuno, and Bakshi (CBS reduction), offer a predictable and highly enantioselective method for reducing prochiral ketones with borane. sioc-journal.cn Furthermore, transition metal catalysts, particularly those based on ruthenium and rhodium complexed with chiral ligands, are highly effective for asymmetric transfer hydrogenation. These methods are attractive for their high efficiency and the potential for catalyst recycling.

Biocatalytic Reduction: The use of enzymes and whole-cell systems for asymmetric ketone reduction represents a green and highly selective alternative to chemical methods. nih.govnih.gov Alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) from various microorganisms have demonstrated the ability to reduce a wide range of ketones, including acetophenone (B1666503) derivatives and heteroaryl ketones, to their corresponding chiral alcohols with excellent enantiomeric excess. tandfonline.comrsc.orgnih.govnih.govrsc.orggeorgiasouthern.edu Screening of microbial libraries, including fungi like Penicillium rubens and yeast such as Rhodotorula glutinis, could identify specific strains or enzymes that are highly efficient and stereoselective for the reduction of 1-(5-phenylisoxazol-3-yl)ethanone. nih.govnih.gov The use of immobilized enzymes or whole cells can further enhance the practicality and scalability of this approach. nih.gov

Future innovations will likely focus on developing more robust and recyclable catalysts, both chemical and biological, and optimizing reaction conditions to achieve higher yields and enantioselectivities on an industrial scale.

Exploration of Novel Biological Targets and Mechanisms

The isoxazole ring is a versatile scaffold found in numerous biologically active compounds, suggesting a rich field of discovery for this compound. mdpi.commdpi.comnih.gov The diverse pharmacological activities of known isoxazole derivatives provide a strong rationale for screening this specific molecule against a wide array of biological targets.

Potential Therapeutic Areas for Investigation:

Therapeutic AreaPotential Molecular TargetsRationale based on Related Compounds
Oncology Tyrosine kinases (e.g., EGFR-TK), c-Met, SIRT1, Histone Deacetylases (HDACs)Isoxazole derivatives have shown inhibitory activity against various kinases and other cancer-related enzymes. nih.govtaylorandfrancis.com
Inflammatory Diseases Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), Toll-like receptor 8 (TLR8)The isoxazole moiety is present in the COX-2 inhibitor valdecoxib, and other derivatives have shown anti-inflammatory properties. wikipedia.org
Infectious Diseases Bacterial and fungal enzymes, viral proteinsIsoxazole-containing compounds have been identified with antibacterial, antifungal, and antiviral activities. mdpi.comrsc.org
Metabolic Disorders Xanthine (B1682287) oxidase, Carbonic anhydrase, α-amylase, α-glucosidasePhenylisoxazole derivatives have been shown to inhibit enzymes involved in gout and diabetes.
Neurological Disorders GABA-A receptors, Metabotropic glutamate (B1630785) receptors (mGluRs)The isoxazole scaffold is found in compounds that modulate neurotransmitter receptors. mdpi.com

Future research should involve broad-based pharmacological screening of this compound and its enantiomers to identify lead activities. Subsequent studies would then focus on elucidating the precise mechanism of action, potentially involving the identification of novel binding sites or allosteric modulation of known targets. The chiral center in this compound is of particular importance, as different enantiomers often exhibit distinct biological activities and potencies.

Integration with Advanced Computational Methods for De Novo Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, these methods can accelerate the discovery of new applications and the optimization of its properties.

Molecular Docking and Dynamics: To explore the potential biological targets of this compound, molecular docking simulations can be used to predict its binding affinity and mode of interaction with the active sites of various enzymes and receptors. These in silico studies can prioritize experimental screening efforts and provide insights into the structure-activity relationships (SAR) of isoxazole derivatives. Molecular dynamics simulations can further be employed to study the stability of the ligand-protein complex over time.

Quantitative Structure-Activity Relationship (QSAR): By compiling a dataset of related isoxazole compounds with known biological activities, QSAR models can be developed to predict the activity of new derivatives. This approach can guide the synthesis of novel analogs of this compound with enhanced potency and selectivity.

De Novo Design: Advanced computational algorithms can be used for the de novo design of novel isoxazole-based compounds. Starting with the this compound scaffold, these programs can suggest modifications and new functional groups to optimize its interaction with a specific biological target. This approach can lead to the discovery of highly potent and selective drug candidates.

The integration of these computational techniques will not only streamline the research process but also foster a deeper understanding of the molecular interactions that govern the activity of this compound.

Applications in New Frontier Areas of Chemistry and Materials Science

Beyond its potential pharmacological applications, the unique electronic and structural properties of the phenylisoxazole moiety open up avenues for research in materials science and other areas of chemistry.

Functional Polymers: The isoxazole ring can be incorporated into polymer backbones to create novel materials with interesting properties. Polyisoxazoles have been investigated for their potential as semiconductors and for applications in thermoelectric generators. The this compound molecule, with its reactive hydroxyl group, could serve as a monomer or a functional pendant group in polymerization reactions, leading to the creation of new polymers with tailored thermal, optical, or electronic properties.

Organic Electronics and Photonics: The conjugated π-system of the phenylisoxazole group suggests potential applications in organic electronics. Isoxazole-containing compounds have been explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. The specific substitution pattern and the chiral nature of this compound could lead to materials with unique charge transport or photophysical properties.

Chiral Materials and Catalysis: The chirality of this compound makes it an interesting building block for the synthesis of chiral liquid crystals, chiral stationary phases for chromatography, or as a chiral ligand in asymmetric catalysis. The isoxazole nitrogen and the hydroxyl group can act as coordination sites for metal ions, opening up possibilities for the design of novel chiral catalysts.

Photoreactive Probes: The isoxazole ring is known to undergo photochemical rearrangement upon UV irradiation. wikipedia.org This property could be exploited to develop photoreactive probes for chemical biology research, where this compound could be incorporated into larger molecules to study biological processes through photo-crosslinking. wikipedia.org

The exploration of these frontier areas will require interdisciplinary collaboration between organic chemists, materials scientists, and physicists to fully realize the potential of this compound as a versatile molecular building block.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.